Cas no 700375-16-2 (Benzenamine, N,N'-1,2-ethanediylidenebis[2,5-bis(1,1-dimethylethyl)-)
700375-16-2 structure
Product Name:Benzenamine, N,N'-1,2-ethanediylidenebis[2,5-bis(1,1-dimethylethyl)-
CAS No:700375-16-2
MF:C30H44N2
MW:432.6837682724
CID:547785
PubChem ID:20789176
Update Time:2025-04-19
Benzenamine, N,N'-1,2-ethanediylidenebis[2,5-bis(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
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- N,N'-bis(2,5-ditert-butylphenyl)ethane-1,2-diimine
- 700375-16-2
- DTXSID10609826
- (1E,2E)-N~1~,N~2~-Bis(2,5-di-tert-butylphenyl)ethane-1,2-diimine
- Benzenamine, N,N'-1,2-ethanediylidenebis[2,5-bis(1,1-dimethylethyl)-
-
- Inchi: 1S/C30H44N2/c1-27(2,3)21-13-15-23(29(7,8)9)25(19-21)31-17-18-32-26-20-22(28(4,5)6)14-16-24(26)30(10,11)12/h13-20H,1-12H3/b31-17+,32-18+
- InChI Key: RCRXYSASSRDOFB-LTTYKRRRSA-N
- SMILES: N(=C/C=N/C1C=C(C=CC=1C(C)(C)C)C(C)(C)C)\C1C=C(C=CC=1C(C)(C)C)C(C)(C)C
Computed Properties
- Exact Mass: 432.35072
- Monoisotopic Mass: 432.350449412g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 32
- Rotatable Bond Count: 7
- Complexity: 586
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10
- Topological Polar Surface Area: 24.7Ų
Experimental Properties
- PSA: 24.72
Benzenamine, N,N'-1,2-ethanediylidenebis[2,5-bis(1,1-dimethylethyl)- Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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